molecular formula C19H26N2O3S B2899623 N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-propylpentanamide CAS No. 1173496-57-5

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-propylpentanamide

Cat. No.: B2899623
CAS No.: 1173496-57-5
M. Wt: 362.49
InChI Key: RWOZGKZYLIPJDG-FMQUCBEESA-N
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Description

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-propylpentanamide is a synthetic chemical reagent of significant interest in medicinal chemistry and drug discovery research. This compound features a complex molecular architecture centered on a 6,7-dihydro-[1,4]dioxino benzothiazole core, a privileged scaffold frequently found in biologically active molecules. The structure incorporates a benzothiazole imine system, which is known to contribute to molecular recognition and binding interactions with various enzymatic targets . The specific 3-ethyl and 6,7-dihydro-[1,4]dioxino groups attached to this core are structural motifs that can enhance solubility and influence pharmacokinetic properties, making derivatives of this class valuable for optimizing lead compounds in pharmaceutical development . The 2-propylpentanamide moiety (a valproic acid derivative) linked via an imine group further adds to the compound's potential bioactivity profile, suggesting possible exploration in neurological or anti-inflammatory research contexts, given the known pharmacological actions of related structures . Researchers can utilize this high-purity compound as a key intermediate or building block for the synthesis of novel molecules targeting various disease pathways. Its structural features make it a compelling candidate for generating libraries for high-throughput screening against targets such as protein kinases, given that similar [1,4]dioxino-fused heterocyclic systems have been developed as potent inhibitors of tyrosine kinase receptors like PDGF-R, which are crucial in angiogenesis and tumor proliferation . Furthermore, the benzothiazole core is a common pharmacophore in compounds with demonstrated anti-inflammatory properties, often acting through the modulation of pathways such as cyclooxygenase (COX) inhibition . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling and conduct all experiments in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-4-7-13(8-5-2)18(22)20-19-21(6-3)14-11-15-16(12-17(14)25-19)24-10-9-23-15/h11-13H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOZGKZYLIPJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)N=C1N(C2=CC3=C(C=C2S1)OCCO3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-propylpentanamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxino and thiazol intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include ethyl bromide, thionyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-propylpentanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-propylpentanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, (E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-propylpentanamide has potential therapeutic applications. It may be investigated for its efficacy in treating various diseases, particularly those involving complex biochemical mechanisms.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-propylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and resulting in the desired therapeutic or biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Dioxino-Benzothiazol Family

Several compounds share the dioxino-benzothiazol scaffold but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Molecular Formula Key Substituents Molecular Weight Functional Groups Potential Applications
Target Compound C₁₉H₂₃N₂O₃S* 3-Ethyl, 2-propylpentanamide ~374.5 g/mol Amide, dioxane, benzothiazole Enzyme inhibition, antimicrobial
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-isoindol-2-yl)acetamide HCl C₂₃H₂₃ClN₄O₅S Dimethylaminoethyl, isoindole-dione acetamide 502.97 g/mol Tertiary amine, amide, phthalimide Neuropharmacology, kinase inhibition
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide Not fully specified† Ethoxybenzamide, morpholino-oxoethoxy ~500–550 g/mol Benzamide, morpholine, ether Anticancer, anti-inflammatory
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ Benzodioxin, pyridin-amine, dimethylaminomethyl 391.46 g/mol Amine, methoxy, benzodioxin CNS modulation, receptor antagonism

Key Structural and Functional Differences

  • Electron-Withdrawing Groups : The isoindole-dione acetamide in ’s compound introduces electron-deficient aromatic systems, which may improve binding to electron-rich enzyme active sites .
  • Solubility : The hydrochloride salt in ’s compound enhances water solubility, contrasting with the neutral amide in the target compound, which may require formulation aids for bioavailability .

Pharmacological and Industrial Relevance

  • Antimicrobial Potential: Benzothiazole derivatives are known for antimicrobial activity; the target compound’s amide group may mimic peptide bonds, inhibiting bacterial proteases .
  • Neuroactive Applications : ’s pyridin-amine analogue suggests CNS activity, whereas the target compound’s lack of basic groups may limit blood-brain barrier penetration .
  • Agricultural Chemistry : Compounds like etobenzanid () share amide motifs, hinting at herbicidal or pesticidal applications for the target compound .

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature60–80°CPrevents thermal degradation
SolventAnhydrous DMFEnhances nucleophilicity
Reaction Time12–18 hoursBalances completion vs. side reactions

Q. Table 2: Critical Analytical Data for Structural Confirmation

TechniqueKey Peaks/FeaturesFunctional Group ConfirmedReference
1H NMRδ 1.2–1.5 ppm (ethylidene CH3)Aliphatic chain
HRMS[M+H]+ = 435.1523 (calc. 435.1520)Molecular formula
FT-IR1670 cm⁻¹ (C=O stretch)Amide bond

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